Methyl 4-fluoro-1H-indole-6-carboxylate
Overview
Description
Methyl 4-fluoro-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a fluorine atom at the 4th position and a carboxylate group at the 6th position on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Methyl 4-fluoro-1H-indole-6-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the treatment of various disorders . They have shown potential in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in the body . These compounds can inhibit or stimulate the activity of their target receptors, leading to a variety of biological effects .
Biochemical Pathways
This compound, like other indole derivatives, may affect various biochemical pathways. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given its potential biological activities, this compound could have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-1H-indole-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of these starting materials to form the indole ring. This is usually achieved through a Fischer indole synthesis, where the aniline derivative reacts with a ketone or aldehyde under acidic conditions.
Esterification: The resulting indole intermediate is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The fluorine atom at the 4th position can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Nucleophilic Substitution: Formation of substituted indoles.
Oxidation: Formation of quinones.
Reduction: Formation of dihydroindoles.
Scientific Research Applications
Methyl 4-fluoro-1H-indole-6-carboxylate has diverse applications in scientific research:
Comparison with Similar Compounds
Methyl 4-fluoro-1H-indole-6-carboxylate can be compared with other indole derivatives:
Methyl 6-fluoro-1H-indole-4-carboxylate: Similar structure but with different substitution pattern, leading to distinct chemical and biological properties.
Methyl 6-amino-4-indolecarboxylate: Contains an amino group instead of a fluorine atom, resulting in different reactivity and applications.
Methyl indole-4-carboxylate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
methyl 4-fluoro-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCZOOJRXJCMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646109 | |
Record name | Methyl 4-fluoro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-27-4 | |
Record name | Methyl 4-fluoro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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